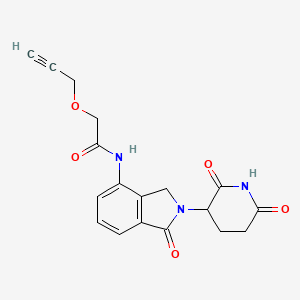

Lenalidomide-acetamido-O-propargyl

Description

Evolution of Therapeutic Modalities: From Occupancy-Driven to Event-Driven Pharmacology

Traditional pharmacology has largely been "occupancy-driven," relying on small molecules that bind to and inhibit the function of a target protein. jci.orgresearchgate.net This approach requires sustained high concentrations of the drug to maintain sufficient target occupancy for a therapeutic effect. jci.org However, this can lead to off-target effects and the development of drug resistance. researchgate.net

In contrast, TPD operates on an "event-driven" model. jci.orgnih.gov Instead of simply blocking a protein's function, TPD molecules trigger a cascade of events leading to the protein's destruction. nih.gov This catalytic mechanism means that a single degrader molecule can eliminate multiple target protein molecules, potentially requiring lower drug doses and offering a more durable therapeutic response. researchgate.netjanusdrugdiscovery.com This event-driven pharmacology allows for the targeting of a broader range of proteins, including those without well-defined active sites. researchgate.netnih.gov

Principles of PROteolysis TArgeting Chimeras (PROTACs) and Molecular Glues

Two primary modalities dominate the TPD landscape: PROTACs and molecular glues.

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker. molecularcloud.orgresearchgate.net One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase. molecularcloud.org This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. molecularcloud.orgnih.gov

Molecular glues are smaller, single-moiety molecules that induce or stabilize the interaction between an E3 ligase and a "neosubstrate" protein that would not normally be targeted. emolecules.comsygnaturediscovery.com They essentially "glue" the two proteins together, leading to the neosubstrate's ubiquitination and subsequent degradation. sygnaturediscovery.com The discovery of molecular glues has often been serendipitous, but they offer advantages in terms of their smaller size and potentially better pharmacokinetic properties. researchgate.netsygnaturediscovery.com

Role of E3 Ubiquitin Ligases in Regulated Proteostasis

The human genome encodes over 600 E3 ubiquitin ligases, which confer substrate specificity to the UPS. nih.govnih.gov These enzymes act as the final arbiters in the ubiquitination cascade, recognizing specific proteins and catalyzing the attachment of ubiquitin. nih.gov This "kiss of death" marks the protein for destruction by the 26S proteasome, a cellular machine that degrades ubiquitinated proteins into small peptides. youtube.com The dysregulation of E3 ligases is implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention. nih.gov

Overview of Cereblon (CRBN) as a Pivotal E3 Ligase in Drug Discovery

Cereblon (CRBN) has emerged as a key E3 ligase in the field of TPD. nih.gov It is a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.gov The immunomodulatory drugs (IMiDs) thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931) were discovered to act as molecular glues that bind to CRBN and recruit neosubstrates for degradation. nih.govacs.org This discovery provided clinical validation for TPD and spurred the development of CRBN-recruiting PROTACs. nih.gov The crystal structure of CRBN in complex with lenalidomide and DDB1 has revealed the molecular basis for its interaction with these drugs, showing a hydrophobic pocket that accommodates the glutarimide (B196013) moiety of lenalidomide. nih.govnih.gov

Contextualization of "Lenalidomide-acetamido-O-propargyl" within the Landscape of Degrader Technology

"this compound" is a chemical tool designed as a building block for constructing PROTACs. It incorporates the core lenalidomide structure, which serves as the CRBN-binding ligand. The acetamido group and the propargyl functional group, connected via a polyethylene (B3416737) glycol (PEG) linker, provide a point of attachment for a ligand that targets a specific protein of interest. tenovapharma.comtenovapharma.com By using this pre-functionalized lenalidomide derivative, researchers can readily synthesize novel PROTACs to target a wide array of proteins for degradation. The propargyl group is particularly useful for "click chemistry" reactions, allowing for efficient and specific conjugation to a POI ligand.

Structure

3D Structure

Properties

Molecular Formula |

C18H17N3O5 |

|---|---|

Molecular Weight |

355.3 g/mol |

IUPAC Name |

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-prop-2-ynoxyacetamide |

InChI |

InChI=1S/C18H17N3O5/c1-2-8-26-10-16(23)19-13-5-3-4-11-12(13)9-21(18(11)25)14-6-7-15(22)20-17(14)24/h1,3-5,14H,6-10H2,(H,19,23)(H,20,22,24) |

InChI Key |

MRRIBQZLOOMBLC-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOCC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Lenalidomide Based Protac Linkers

Retrosynthetic Analysis of "Lenalidomide-acetamido-O-propargyl" Scaffolds

A retrosynthetic analysis of "this compound" reveals a modular construction. The molecule can be conceptually disassembled into three primary building blocks: the lenalidomide (B1683929) core, an acetamido spacer, and a propargyl-terminated linker.

The synthesis logically begins with the lenalidomide moiety. Lenalidomide itself can be synthesized from 2-methyl-3-nitrobenzoic acid. google.com Key steps involve the bromination of the methyl group, followed by condensation with 3-aminopiperidine-2,6-dione, and subsequent reduction of the nitro group to an amine. google.comnih.govfrontiersin.org

The acetamido group is introduced by acylation of the 4-amino group of lenalidomide. This is a standard transformation that can be achieved using an activated acetylating agent.

Finally, the propargyl-containing linker is attached to the acetamido group. This is typically accomplished by reacting the N-acetylated lenalidomide with a bifunctional linker that has a propargyl group at one end and a reactive group (such as a halide) at the other, often in the presence of a base.

Methodologies for Conjugation of E3 Ligase Ligands to Bifunctional Linkers

The conjugation of E3 ligase ligands, such as lenalidomide, to bifunctional linkers is a pivotal step in PROTAC synthesis. Several methodologies have been developed to achieve this connection efficiently and with high yield.

One common approach involves the alkylation of the 4-amino group of lenalidomide. acs.orgsci-hub.st Researchers have developed chemoselective alkylation methods using various alkyl halides in the presence of an organic base like N,N-diisopropylethylamine (DIPEA). nih.govacs.orgmedchemexpress.cn This strategy allows for the direct attachment of linkers with varying lengths and functionalities.

Another method is the acylation of the amino group, forming a stable amide bond. nih.gov This can be achieved by reacting lenalidomide with a linker containing a carboxylic acid group that has been activated, for example, with a coupling reagent like HATU or HOBt.

Incorporation of Alkyne Functionalities for Bioorthogonal Applications

The propargyl group, which contains a terminal alkyne, is a key feature of the "this compound" scaffold. This alkyne functionality is introduced to enable bioorthogonal chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". explorationpub.commedchemexpress.commedchemexpress.com

The presence of the alkyne allows for the facile and highly specific conjugation of the lenalidomide-linker moiety to a target protein ligand that has been functionalized with an azide (B81097) group. explorationpub.com This modular "click" approach offers several advantages in PROTAC development:

High Efficiency and Specificity: The reaction is high-yielding and proceeds under mild conditions, often in aqueous environments, with minimal side reactions.

Library Synthesis: It facilitates the rapid generation of PROTAC libraries by allowing for the combination of different azide-containing target ligands with the same alkyne-functionalized lenalidomide-linker. explorationpub.com

Late-Stage Functionalization: The alkyne provides a handle for late-stage modifications, enabling the introduction of imaging agents or other functionalities.

Design Considerations for Linker Length and Composition in PROTAC Development

The linker in a PROTAC is not merely a passive spacer but plays an active role in determining the molecule's efficacy. Both the length and the chemical composition of the linker are critical design parameters that must be optimized for each target protein and E3 ligase pair. nih.govnih.gov

Linker Length: The length of the linker dictates the distance and relative orientation between the target protein and the E3 ligase within the ternary complex. nih.govresearchgate.netsigmaaldrich.comrsc.org An optimal linker length is crucial for productive ubiquitination. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. explorationpub.com Conversely, a linker that is too long might not effectively bring the two proteins into the required proximity for ubiquitin transfer. explorationpub.com Studies have shown that even subtle changes in linker length, such as the addition of a single ethylene (B1197577) glycol unit, can have a profound impact on degradation selectivity and potency. nih.govnih.gov

Linker Composition: The chemical makeup of the linker influences the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability. nih.gov Polyethylene (B3416737) glycol (PEG) and alkyl chains are the most commonly used linker motifs. nih.govexplorationpub.com PEG linkers can enhance solubility, while alkyl chains offer more rigidity. The incorporation of heteroatoms, such as the oxygen atoms in the ether linkages of a PEG chain, can also affect the linker's conformation and binding properties. nih.gov

Comparative Analysis of "this compound" Synthesis Pathways

Several synthetic pathways can be envisioned for the construction of "this compound". The choice of pathway often depends on the availability of starting materials, desired scale, and the need for modularity.

Pathway A: Sequential Functionalization

Synthesis of Lenalidomide: Start with the synthesis of the core lenalidomide molecule. google.comnih.gov

Acetylation: Acetylate the 4-amino group of lenalidomide.

Linker Attachment: React the acetylated lenalidomide with a propargyl-containing linker.

This linear approach is straightforward but may be less efficient for creating a library of compounds with different linkers.

Pathway B: Convergent Synthesis

Synthesis of a Functionalized Lenalidomide Precursor: Synthesize a lenalidomide derivative with a reactive handle at the 4-position, for example, 4-bromo-lenalidomide. frontiersin.org

Synthesis of the Acetamido-O-propargyl Linker: Separately synthesize the linker component.

Coupling: Couple the functionalized lenalidomide with the linker using a suitable cross-coupling reaction, such as a Sonogashira coupling if an alkyne is being attached to an aryl halide. frontiersin.org

This convergent approach is generally more efficient for library synthesis as it allows for the late-stage combination of different building blocks.

Table 1: Comparison of Synthetic Pathways

| Feature | Pathway A: Sequential Functionalization | Pathway B: Convergent Synthesis |

| Strategy | Linear synthesis | Modular, convergent approach |

| Efficiency | Potentially lower overall yield for multi-step process | Generally higher yielding for library synthesis |

| Flexibility | Less flexible for varying the linker | Highly flexible for introducing diverse linkers |

| Key Reactions | Acylation, Alkylation | Cross-coupling reactions (e.g., Sonogashira) |

Molecular Recognition and E3 Ligase Engagement by Lenalidomide Acetamido O Propargyl

Binding Interactions of Lenalidomide (B1683929) with the CRBN Neosubstrate Pocket

The binding of lenalidomide to CRBN is a highly specific event, occurring within a shallow hydrophobic pocket on the CRBN surface. scielo.org.za This interaction is primarily mediated by the glutarimide (B196013) ring of lenalidomide, which is a characteristic feature of IMiD compounds. scielo.org.zanaist.jp Key to this recognition is the formation of hydrogen bonds between the glutarimide moiety and three critical tryptophan residues (the "3-Trp pocket") within CRBN. scielo.org.za The isoindolinone ring of lenalidomide, on the other hand, is more exposed to the solvent, providing a surface for the recruitment of neosubstrates. naist.jpnih.gov

Molecular dynamics simulations have shown that the complex between lenalidomide and CRBN can be stabilized by two to three hydrogen bonds, indicating a favorable affinity. scielo.org.za This interaction is crucial as it initiates the cascade of events leading to the degradation of target proteins like Ikaros (IKZF1) and Aiolos (IKZF3). scielo.org.zaecancer.org

Structural Biology Insights into the Lenalidomide-CRBN Interface

Crystal structures of the human CRBN in complex with DDB1 and lenalidomide have provided a detailed atomic-level view of their interaction. naist.jpnih.govrcsb.org These structures confirm that the glutarimide ring of lenalidomide fits snugly into a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. naist.jpnih.govresearchgate.net This binding is enantioselective, meaning CRBN preferentially binds to one of the two mirror-image forms of the drug. rcsb.org

The structural data reveals that the isoindolinone part of the molecule remains solvent-exposed, which is critical for its function as a molecular glue. naist.jpresearchgate.net This exposed surface creates a new interface that can be recognized by neosubstrates, leading to the formation of a stable ternary complex (CRBN-lenalidomide-neosubstrate). nih.gov

Conformational Dynamics Induced by Ligand Binding to CRBN

The binding of lenalidomide to CRBN is not a simple lock-and-key mechanism; it induces significant conformational changes in the protein. ashpublications.orgnih.gov Upon binding, lenalidomide stabilizes a "closed" conformation of CRBN. This involves the N-terminal Lon protease-like domain and the C-terminal TBD coming into closer proximity. ashpublications.org This structural rearrangement is essential for the proper presentation of the neosubstrate binding surface.

Furthermore, the binding of lenalidomide is thought to stabilize pre-existing, but transient, protein-protein interactions. nih.gov It achieves this by shielding intermolecular hydrogen bonds at the interface from the surrounding water molecules, thereby strengthening them and increasing the stability of the ternary complex. nih.govacs.org Studies have shown that lenalidomide can increase the stability of the CRBN-CK1α complex by approximately 30-fold. acs.org

Investigating the Influence of the "acetamido-O-propargyl" Moiety on CRBN Affinity

There is currently no direct published research on "Lenalidomide-acetamido-O-propargyl" and its specific affinity for CRBN. However, based on the known structure-activity relationships of lenalidomide derivatives and general principles of medicinal chemistry, we can hypothesize the potential impact of the "acetamido-O-propargyl" group.

The propargyl group, containing a reactive alkyne, is often incorporated into molecules as a chemical handle for "click chemistry." This suggests that "this compound" could be designed as a research tool for bioconjugation, such as attaching fluorescent probes or linking to other molecules to create PROTACs (Proteolysis Targeting Chimeras). jetir.orgnih.gov

Biophysical Characterization of "this compound"-CRBN Complex Formation

While specific biophysical data for the "this compound"-CRBN complex is not available, the interaction of the parent compound, lenalidomide, with CRBN has been characterized using various techniques. nih.govdundee.ac.uk

Fluorescent thermal melt shift assays have been used to demonstrate the stabilization of the purified CRBN-DDB1 complex upon binding to lenalidomide. researchgate.net Competitive binding assays have also been employed, yielding IC50 values (the concentration of a drug that inhibits a specific biological or biochemical function by 50%) for lenalidomide in the low micromolar range for binding to CRBN. researchgate.net

These techniques, alongside others like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), would be essential for characterizing the binding of "this compound" to CRBN. Such studies would determine key parameters like the dissociation constant (Kd), providing a quantitative measure of binding affinity, as well as the kinetics (on- and off-rates) of the interaction.

Table 1: Key Molecular Interactions and Biophysical Data

| Compound Name | Interacting Moiety | Key CRBN Residues | Biophysical Data (for parent compound) |

|---|---|---|---|

| Lenalidomide | Glutarimide ring | 3-Trp Pocket | IC50 vs CRBN-DDB1: ~3 µM researchgate.net |

| Lenalidomide | Isoindolinone ring | Solvent-exposed | Stabilizes CRBN-CK1α complex ~30-fold acs.org |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Lenalidomide |

| This compound |

| Pomalidomide (B1683931) |

| Thalidomide |

| Ikaros (IKZF1) |

| Aiolos (IKZF3) |

Mechanistic Elucidation of Protein Degradation Induced by Lenalidomide Acetamido O Propargyl

Formation of the Ternary Complex: E3 Ligase-Degrader-Target Protein

The cornerstone of the action of Lenalidomide-acetamido-O-propargyl is the formation of a ternary complex. This complex brings together three key components: an E3 ubiquitin ligase, the degrader molecule itself, and the target protein (also known as a neosubstrate).

The specific E3 ligase recruited by the lenalidomide (B1683929) portion of the molecule is Cereblon (CRBN), which is a component of the larger CRL4^CRBN^ E3 ubiquitin ligase complex. nih.gov Lenalidomide acts as a "molecular glue," binding to CRBN and altering its surface to create a new binding site for neosubstrates. nih.govbiorxiv.org This induced proximity is a critical first step in the degradation process.

The stability of this ternary complex is a key determinant of the efficiency of protein degradation. The interactions within this complex are often cooperative, meaning the binding of one component enhances the binding of the others. For instance, the binding of lenalidomide to CRBN can significantly increase its affinity for a neosubstrate like Casein Kinase 1α (CK1α). chempartner.com The native interaction between CRBN and CK1α is weak, but the presence of lenalidomide stabilizes the complex, leading to efficient degradation. chempartner.comnih.gov

Role of the "acetamido-O-propargyl" Linker in Inducing Proximity between CRBN and Neosubstrates

The "acetamido-O-propargyl" component of the molecule serves as a linker. In the context of Proteolysis-Targeting Chimeras (PROTACs), a linker connects the E3 ligase-binding moiety (in this case, the lenalidomide part) to a ligand that binds the target protein. nih.gov The chemical nature, length, and attachment point of the linker are crucial for correctly positioning the target protein relative to the E3 ligase for efficient ubiquitination.

Ubiquitin Transfer Kinetics and E3 Ligase Catalytic Efficiency in the Presence of the Compound

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to the target neosubstrate. nih.govnih.gov This process, known as ubiquitination, marks the protein for degradation. The rate of this transfer is a key kinetic parameter.

Table 1: Key Factors Influencing Ubiquitin Transfer and E3 Ligase Efficiency

| Factor | Description | Impact on Degradation |

| Ternary Complex Stability | The strength of the interactions between the E3 ligase, the degrader, and the target protein. | Higher stability generally leads to more efficient ubiquitination. |

| Linker Properties | The length, rigidity, and chemical composition of the linker connecting the E3 ligase binder and the target binder. | Optimal linker design is crucial for proper orientation and proximity, maximizing ubiquitin transfer. |

| E2 Enzyme Availability | The concentration and activity of the specific E2 ubiquitin-conjugating enzyme that works with the CRBN E3 ligase. | Sufficient E2 enzyme is necessary for the continuous supply of activated ubiquitin. |

| Neosubstrate Lysine (B10760008) Accessibility | The presence and accessibility of lysine residues on the surface of the target protein that can be ubiquitinated. | The location and number of accessible lysines can influence the rate and extent of ubiquitination. |

Downstream Proteasomal Processing of Ubiquitinated Proteins

After a neosubstrate is tagged with a chain of ubiquitin molecules (polyubiquitination), it is recognized by the proteasome, a large protein complex that acts as the cell's recycling center. nih.govresearchgate.net The proteasome has ubiquitin receptors that bind to the polyubiquitin (B1169507) chain, docking the targeted protein. nih.govresearchgate.net

Before the protein is degraded, the ubiquitin chains are typically removed by deubiquitinating enzymes (DUBs) associated with the proteasome. nih.govharvard.eduresearchgate.net This allows the ubiquitin molecules to be recycled for future use. The unfolded neosubstrate is then threaded into the central chamber of the proteasome, where it is broken down into small peptides. nih.govresearchgate.net This final step completes the degradation process initiated by this compound.

Applications of Lenalidomide Acetamido O Propargyl in Chemical Biology and Proteomics

Utilization as a Chemical Probe for Neosubstrate Discovery

Lenalidomide-acetamido-O-propargyl serves as an invaluable chemical probe for the identification of "neosubstrates"—proteins that are newly targeted for degradation upon the binding of a molecular glue, like lenalidomide (B1683929), to the E3 ubiquitin ligase Cereblon (CRBN). acs.orgresearchgate.net The lenalidomide moiety of the compound binds to CRBN, altering its substrate specificity and prompting the ubiquitination and subsequent degradation of proteins that would not typically be targeted. broadinstitute.orgnih.gov The propargyl group, an alkyne, allows for the attachment of reporter tags, such as biotin (B1667282) or fluorescent dyes, through bioorthogonal chemistry.

This "tagged" version of lenalidomide can be introduced into cellular systems. Proteins that interact with the CRBN-lenalidomide complex can then be isolated and identified using proteomic techniques, such as mass spectrometry. This approach has been instrumental in identifying known neosubstrates of lenalidomide, including the lymphoid transcription factors IKZF1 and IKZF3, which are critical in the context of multiple myeloma. broadinstitute.orgascopost.com Furthermore, this strategy has led to the discovery of novel neosubstrates, expanding our understanding of lenalidomide's mechanism of action. biorxiv.orgharvard.edu For instance, studies using similar photo-affinity probes have identified eukaryotic translation initiation factor 3 subunit i (eIF3i) as a novel target. biorxiv.orgharvard.edubiorxiv.org

Recent research has focused on modifying the lenalidomide scaffold to control neosubstrate selectivity. For example, modifications at the 6-position of the lenalidomide core have been shown to influence which proteins are targeted for degradation. nih.gov This highlights the potential for developing highly specific probes and therapeutics.

Table 1: Key Neosubstrates of Lenalidomide Identified Using Chemical Probes

| Neosubstrate | Function | Significance in Disease |

| IKZF1 (Ikaros) | Lymphoid transcription factor | Essential for multiple myeloma cell survival. researchgate.netbroadinstitute.orgascopost.com |

| IKZF3 (Aiolos) | Lymphoid transcription factor | Crucial for multiple myeloma cell survival. researchgate.netbroadinstitute.orgascopost.com |

| Casein Kinase 1α (CK1α) | Serine/threonine kinase | Degradation is key to efficacy in 5q-myelodysplastic syndromes. nih.govresearchgate.net |

| eIF3i | Translation initiation | A novel interactor, sequestration linked to anti-angiogenic properties. biorxiv.orgharvard.edubiorxiv.org |

| SALL4 | Transcription factor | Degradation linked to thalidomide-induced teratogenicity. nih.gov |

Bioorthogonal "Click Chemistry" Applications for Target Identification and Validation

The propargyl group in this compound is a key functional handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). thieme-connect.comnih.gov This highly efficient and specific reaction allows for the covalent attachment of an azide-containing molecule to the propargyl-alkyne of the probe. This has profound implications for target identification and validation.

In a typical workflow, cells are treated with this compound. After allowing time for the probe to bind to CRBN and its neosubstrates, the cells are lysed. An azide-functionalized reporter tag, such as biotin-azide, is then "clicked" onto the probe-protein complexes. thieme-connect.com The biotin tag allows for the selective enrichment of these complexes using streptavidin-coated beads. The enriched proteins can then be identified by mass spectrometry, providing a snapshot of the proteins interacting with the CRBN-lenalidomide complex. biorxiv.orgbiorxiv.org

This method not only identifies direct binders but also validates them. Competition experiments, where cells are co-treated with the probe and an excess of untagged lenalidomide, can confirm the specificity of the interactions. biorxiv.orgrsc.org A reduction in the enrichment of a particular protein in the presence of the competitor indicates a specific binding event. This bioorthogonal approach offers a powerful alternative to more complex genetic methods for target validation. rsc.org

Profiling of Compound-Induced Proteome-Wide Degradation Signatures

A significant application of this compound is in the global analysis of protein degradation. By leveraging quantitative proteomic techniques, researchers can obtain a comprehensive profile of the cellular proteins that are degraded in response to the compound. broadinstitute.orgascopost.com

In these experiments, one set of cells is treated with the lenalidomide probe, while a control set is left untreated or treated with a negative control compound. After a set period, the proteomes of both cell populations are analyzed and compared using mass spectrometry. Proteins that show a significant decrease in abundance in the treated cells are identified as potential substrates for degradation. broadinstitute.org This has been successfully used to confirm the degradation of IKZF1 and IKZF3 in multiple myeloma cells. broadinstitute.orgascopost.com

These proteome-wide studies provide a "degradation signature" for the compound, offering a broad view of its downstream effects. This is crucial for understanding both the therapeutic efficacy and potential off-target effects. By comparing the degradation profiles of different lenalidomide derivatives, researchers can identify modifications that lead to more selective degradation profiles. nih.govnih.gov

Investigating Protein-Protein Interactions in the Context of Degradation

The formation of a ternary complex—comprising the E3 ligase (CRBN), the molecular glue (lenalidomide), and the neosubstrate—is the foundational event in targeted protein degradation. acs.org this compound is an excellent tool for studying the dynamics of these protein-protein interactions (PPIs).

By using photo-crosslinkable versions of lenalidomide probes, which can be covalently linked to interacting proteins upon UV irradiation, researchers can "freeze" these transient interactions for subsequent analysis. biorxiv.orgnih.gov The propargyl handle then allows for the enrichment of the entire crosslinked complex. This enables the identification of not only the direct neosubstrate but also other proteins that may be part of the larger complex. biorxiv.org

These studies have provided structural insights into how lenalidomide remodels the surface of CRBN to create a binding site for neosubstrates. nih.gov Understanding these interactions at a molecular level is critical for the rational design of new molecular glues with altered or enhanced substrate specificity. Furthermore, investigating how mutations in either CRBN or the neosubstrate affect complex formation can shed light on mechanisms of drug resistance. broadinstitute.org

Spatial and Temporal Control of Protein Degradation using Modified Alkyne Linkers

A frontier in chemical biology is the ability to control protein degradation with spatial and temporal precision. The linker component of molecules like this compound, which connects the lenalidomide core to the reactive handle, can be modified to incorporate elements that respond to external stimuli, such as light.

By replacing the standard alkyne linker with a photocleavable or photoisomerizable linker, it is possible to create "caged" or "switchable" versions of the probe. For instance, a photocaged probe would remain inactive until illuminated with a specific wavelength of light. This light-triggered activation would then release the active lenalidomide, initiating protein degradation only in the illuminated area and at a precise time. This approach offers unprecedented control over the protein degradation process. broadinstitute.orgresearchgate.net

While much of the work in this area has focused on PROTACs (Proteolysis Targeting Chimeras), the principles are directly applicable to molecular glues. The development of light-controllable lenalidomide derivatives would allow researchers to dissect the roles of specific proteins in complex biological processes with high precision, overcoming some of the limitations of systemic drug administration. nih.gov

In Vitro Cellular and Biochemical Characterization of Lenalidomide Acetamido O Propargyl

Assessment of E3 Ligase Engagement in Cell Lines

The initial step in characterizing "Lenalidomide-acetamido-O-propargyl" is to confirm its engagement with the intended E3 ligase, cereblon (CRBN), within a cellular context. Lenalidomide (B1683929) and its analogues are known to act as "molecular glues," redirecting the CRL4-CRBN E3 ubiquitin ligase to induce the ubiquitination and subsequent degradation of specific proteins. nih.govdana-farber.org

Biochemical assays are employed to verify that the lenalidomide moiety of the compound binds to CRBN. One common method involves co-immunoprecipitation experiments in cell lines that endogenously or exogenously express CRBN. In these experiments, cell lysates are incubated with an antibody that targets a component of the CRL4-CRBN complex, and the resulting immunoprecipitate is analyzed for the presence of the target protein of interest after treatment with "this compound."

Furthermore, competitive binding assays can be utilized. In this setup, a known fluorescently-labeled ligand for CRBN is used, and the ability of "this compound" to displace this probe is measured. A decrease in the fluorescent signal indicates successful engagement of the compound with the E3 ligase. These studies confirm that the propargyl-linker modification does not abrogate the critical interaction with CRBN.

Quantitative Analysis of Target Protein Degradation in Cultured Cells

Once E3 ligase engagement is established, the next step is to quantify the degradation of specific target proteins induced by a PROTAC constructed using "this compound." Lenalidomide itself is known to induce the degradation of so-called "neosubstrates" such as Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.govbroadinstitute.org When incorporated into a PROTAC, the goal is to direct the degradation of a new protein of interest (POI).

Western blotting is a standard technique used for this purpose. Cultured cells are treated with varying concentrations of the "this compound"-based PROTAC over different time points. Cell lysates are then prepared and subjected to SDS-PAGE, followed by transfer to a membrane and probing with antibodies specific to the POI. The intensity of the resulting bands, which corresponds to the amount of protein, is quantified to determine the extent of degradation.

For a more comprehensive and unbiased analysis, quantitative proteomics techniques like mass spectrometry can be employed. This allows for the simultaneous measurement of changes in the abundance of thousands of proteins across the entire proteome upon treatment with the PROTAC. This powerful approach not only confirms the degradation of the intended target but also provides insights into the selectivity of the degrader.

Below is an example data table illustrating the kind of results obtained from a quantitative proteomics experiment.

| Target Protein | Fold Change (Treated vs. Control) | p-value |

| Protein of Interest (POI) | -4.5 | <0.001 |

| IKZF1 | -3.8 | <0.001 |

| IKZF3 | -3.5 | <0.001 |

| Off-Target Protein A | -1.2 | >0.05 |

| Off-Target Protein B | 1.1 | >0.05 |

Ubiquitination Assays in Cell-Free and Cellular Systems

The degradation of a target protein via the ubiquitin-proteasome system is preceded by its ubiquitination. Therefore, directly assessing the ubiquitination status of the POI is a key step in elucidating the mechanism of action of a "this compound"-based PROTAC.

In cell-free ubiquitination assays, purified components of the ubiquitination machinery (E1, E2, E3 ligase, and ubiquitin) are combined with the POI and the PROTAC. The reaction mixture is then analyzed by western blot using an antibody against ubiquitin to detect the formation of polyubiquitin (B1169507) chains on the POI. This in vitro system provides direct evidence that the PROTAC facilitates the transfer of ubiquitin to the target.

Cellular ubiquitination assays are also performed to confirm that this process occurs within a physiological context. Cells are treated with the PROTAC, often in the presence of a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins. The POI is then immunoprecipitated from the cell lysate, and the immunoprecipitate is probed with an anti-ubiquitin antibody. An increase in the ubiquitination signal in the presence of the PROTAC confirms its mechanism of action.

Investigation of Degradation Specificity and Selectivity Profiling

A crucial aspect of developing any therapeutic agent is to ensure its specificity and minimize off-target effects. For a "this compound"-based PROTAC, it is important to demonstrate that it selectively degrades the intended POI without significantly affecting the levels of other proteins.

As mentioned earlier, quantitative mass spectrometry-based proteomics is a powerful tool for selectivity profiling. By comparing the proteomes of cells treated with the PROTAC to those of untreated cells, researchers can identify any unintended protein degradation.

Additionally, the inherent neosubstrate profile of lenalidomide must be considered. nih.govnih.gov Modifications to the lenalidomide scaffold can alter this selectivity. nih.gov Therefore, it is important to assess the degradation of known lenalidomide neosubstrates like IKZF1, IKZF3, and Casein Kinase 1α (CK1α) when using a PROTAC derived from "this compound". nih.govnih.gov

The following table provides a hypothetical selectivity profile for a "this compound"-based PROTAC.

| Protein | Degradation (DC50, nM) |

| Protein of Interest (POI) | 15 |

| IKZF1 | 50 |

| IKZF3 | 75 |

| CK1α | >1000 |

| Unrelated Protein X | >10000 |

| Unrelated Protein Y | >10000 |

Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

The Cellular Thermal Shift Assay (CETSA) is a biophysical technique used to validate the engagement of a drug with its target protein in a cellular environment. olink.comnih.gov The principle behind CETSA is that the binding of a ligand to a protein increases its thermal stability. nih.gov

In a typical CETSA experiment, cells are treated with the "this compound"-based PROTAC or a vehicle control. The cells are then heated to various temperatures, and the amount of soluble protein remaining at each temperature is quantified. If the PROTAC binds to the POI, the POI will be more resistant to thermal denaturation, resulting in a shift in its melting curve to a higher temperature. This provides strong evidence of direct target engagement within the cell.

High-Throughput Screening Methodologies for Identifying Degrader Potency

To efficiently screen and identify potent degraders, high-throughput screening (HTS) methodologies are employed. nih.govnih.gov These assays are designed to rapidly assess the degradation of a POI across a large library of compounds.

One common HTS approach involves engineering a cell line to express the POI fused to a reporter protein, such as luciferase or a fluorescent protein. The degradation of the POI results in a decrease in the reporter signal, which can be easily and quickly measured in a multi-well plate format. This allows for the rapid screening of numerous PROTACs to identify those with the highest potency, often determined by their DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).

These HTS assays are invaluable for structure-activity relationship (SAR) studies, where systematic modifications are made to the PROTAC structure to optimize its degradation efficiency and selectivity.

In Vivo Pharmacological Characterization of Lenalidomide Acetamido O Propargyl in Preclinical Models

Assessment of Target Protein Degradation in Animal Tissues

A primary goal in the in vivo assessment of a PROTAC containing "Lenalidomide-acetamido-O-propargyl" is to confirm the degradation of the intended target protein in relevant animal tissues. This is typically achieved by administering the PROTAC to preclinical models, such as mice, and subsequently analyzing tissue lysates.

Key methodologies include:

Western Blotting: To quantify the levels of the target protein in various tissues (e.g., tumor, liver, spleen) following treatment.

Immunohistochemistry (IHC): To visualize the reduction of the target protein within the tissue architecture.

Mass Spectrometry-based Proteomics: To obtain a broader view of protein level changes and confirm the selectivity of the degradation.

A hypothetical data table representing findings from such a study is presented below:

| Tissue | Target Protein Level (% of Control) |

| Tumor | 25% |

| Liver | 85% |

| Spleen | 70% |

| Kidney | 90% |

| This table illustrates a potential outcome where significant and selective target degradation is observed in tumor tissue with minimal impact on other organs. |

Pharmacodynamic Evaluation of E3 Ligase Engagement in Vivo

Effective protein degradation relies on the successful engagement of the E3 ligase by the PROTAC. For "this compound," this involves its lenalidomide (B1683929) component binding to CRBN. In vivo pharmacodynamic assays are crucial to confirm this engagement.

Methods for evaluation include:

Co-immunoprecipitation (Co-IP): From tissue extracts to demonstrate the formation of the ternary complex between the target protein, the PROTAC, and CRBN.

Bioluminescence Resonance Energy Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET) Assays: In engineered cell lines or animal models to dynamically monitor the proximity of the target protein and CRBN in a live setting.

The results would ideally show a dose-dependent increase in the formation of the ternary complex, correlating with the extent of target protein degradation.

Distribution and Systemic Exposure Studies in Preclinical Models

Understanding the pharmacokinetic profile of a PROTAC is essential for interpreting its pharmacological effects. Studies in preclinical models determine how "this compound," as part of a larger PROTAC molecule, is absorbed, distributed, metabolized, and excreted.

Typical parameters measured include:

Plasma Concentration: To determine the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC).

Tissue Distribution: To assess the concentration of the compound in various organs, which is critical for understanding on-target and potential off-target effects.

A summary of hypothetical pharmacokinetic data in mice is provided below:

| Parameter | Value |

| Cmax (plasma) | 500 ng/mL |

| Tmax (plasma) | 2 hours |

| AUC (0-24h) | 4000 ng*h/mL |

| Tumor-to-Plasma Ratio | 3:1 |

This hypothetical data suggests good systemic exposure and preferential accumulation in the tumor tissue.

Mechanistic Investigations of Degradation in Complex Biological Systems

To fully understand the in vivo activity, mechanistic studies are conducted to confirm that the observed protein reduction is indeed due to proteasomal degradation initiated by the PROTAC.

Experimental approaches involve:

Proteasome Inhibitor Co-administration: Treating animals with a proteasome inhibitor (e.g., bortezomib) alongside the PROTAC. A rescue of the target protein levels would indicate a proteasome-dependent mechanism.

CRBN Knockout/Mutant Models: Utilizing animal models with non-functional CRBN. The absence of target degradation in these models would confirm the essential role of the E3 ligase.

Application in Understanding Biological Pathways Modulated by Protein Degradation

By achieving targeted protein degradation in vivo, PROTACs containing "this compound" serve as powerful tools to study the function of specific proteins. The selective removal of a protein in a living organism allows researchers to observe the downstream effects on various biological pathways. This can provide insights into disease mechanisms and identify new therapeutic targets. For instance, degrading a key kinase in a cancer model can help elucidate its role in tumor growth, proliferation, and signaling pathways.

Structure Activity Relationships Sar and Rational Design Principles for Lenalidomide Acetamido O Propargyl Analogs

Impact of Linker Length and Rigidity on Ternary Complex Formation

The linker component of a PROTAC, which connects the CRBN-binding moiety to the target-binding "warhead," is not merely a passive spacer. Its length and conformational flexibility are critical determinants of the stability and geometry of the productive ternary complex (E3 ligase-PROTAC-target protein), which is a prerequisite for subsequent protein degradation. nih.govarxiv.org The design of the linker is a key factor in achieving high specificity and targeting efficiency. nih.gov

Systematic studies have demonstrated that there is often an optimal linker length for a given PROTAC series. nih.gov Linkers that are too short may cause steric clashes between the E3 ligase and the target protein, preventing the formation of a stable ternary complex. arxiv.org Conversely, excessively long and flexible linkers can incur a significant entropic penalty upon binding, which can offset the positive energy gained from new protein-protein interactions within the complex. nih.gov For example, in a series of degraders targeting TANK-binding kinase 1 (TBK1), PROTACs with linkers shorter than 12 atoms showed no degradation, whereas those with linkers between 12 and 29 atoms exhibited submicromolar potency. nih.gov This highlights that a minimum linker length is often required to span the distance between the two proteins effectively. nih.gov

The rigidity of the linker also plays a crucial role. While flexible linkers like polyethylene (B3416737) glycol (PEG) or alkyl chains allow the molecule to adopt various conformations to facilitate ternary complex formation, rigid linkers can lock the PROTAC into a single, highly favorable binding mode. nih.govnih.gov The inclusion of rigid fragments such as piperazine, piperidine, or cyclohexane (B81311) can ensure a more stable interaction and a low-energy complex. nih.gov However, the relationship is not always straightforward. In one study of bromodomain and extraterminal domain-4 (BRD4) degraders, those with intermediate-length PEG linkers (1-2 units) were less potent than those with shorter or longer linkers (0, 4-5 units). nih.gov This underscores that linker optimization is highly dependent on the specific E3 ligase and target protein pair. nih.gov

| Target Protein | Linker Type | Linker Length (atoms) | Observed Effect on Degradation | Reference |

|---|---|---|---|---|

| TBK1 | Alkyl/Ether | < 12 | No degradation observed | nih.gov |

| TBK1 | Alkyl/Ether | 12 - 29 | Submicromolar degradation potency (DC50) | nih.gov |

| BRD4 | PEG | 0 | High potency (< 0.5 µM) | nih.gov |

| BRD4 | PEG | 1-2 units | Reduced potency (> 5 µM) | nih.gov |

| BRD4 | PEG | 4-5 units | High potency (< 0.5 µM) | nih.gov |

Influence of Alkyne Moiety and Its Derivatives on Degrader Activity

The terminal alkyne group in "Lenalidomide-acetamido-O-propargyl" is a key functional handle for PROTAC synthesis. Its primary role is to enable facile and efficient conjugation to a target protein ligand using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.govexplorationpub.com This synthetic strategy allows for the rapid generation of PROTAC libraries with diverse linkers, warheads, and attachment points, which is invaluable for optimizing degrader activity. explorationpub.com

While the alkyne itself is generally considered a bioorthogonal functional group, some studies have explored its potential as a latent electrophile. nih.gov In specific contexts, an alkyne can form an irreversible covalent bond with a proximate nucleophilic residue, such as a cysteine, on the target protein. nih.gov This reactivity is typically driven by the proximity of the alkyne to the residue within the binding pocket, rather than its inherent electrophilicity. nih.gov While this has been explored more in the context of covalent inhibitors, it represents a potential strategy for developing covalent degraders with enhanced duration of action. The position of the alkyne moiety relative to the catalytic residue can be optimized to achieve faster covalent bond formation without compromising selectivity. nih.gov

Rational Design Strategies for Optimizing CRBN Recruitment

The development of effective degraders hinges on optimizing the interaction with the CRBN E3 ligase. Lenalidomide (B1683929) and its parent compound, thalidomide, function as "molecular glues" that induce a new binding surface on CRBN, enabling the recruitment of proteins (neosubstrates) that would not normally interact with it. rsc.orgchemrxiv.org Rational design strategies aim to modify the lenalidomide scaffold to enhance CRBN binding, improve ternary complex stability, and even alter neosubstrate specificity. chemrxiv.orgnih.gov

Structural biology has been instrumental in this effort. The crystal structure of CRBN in complex with lenalidomide revealed that the glutarimide (B196013) moiety of the drug binds within a tri-tryptophan pocket, while the phthalimide (B116566) ring is solvent-exposed. semanticscholar.orgresearchgate.net This understanding provides a clear rationale for attaching linkers at the phthalimide ring (specifically at the 4- or 5-position) without disrupting the crucial interactions required for CRBN binding. nih.govresearchgate.net

Furthermore, modifying the lenalidomide structure itself can lead to improved properties. For example, CC-220 (Iberdomide) demonstrates a higher affinity for CRBN than lenalidomide or pomalidomide (B1683931). mdpi.com Other efforts have focused on creating novel, non-phthalimide CRBN binders to improve physicochemical properties and stability. acs.org These new scaffolds, such as conformationally locked benzamides, are designed to replicate the key interactions of the natural CRBN degron while offering a more favorable selectivity profile in terms of unintended neosubstrate degradation. acs.org The discovery that different immunomodulatory drugs (IMiDs) recruit different sets of neosubstrates—for example, only lenalidomide recruits CK1α for degradation—proved that modifying the molecular glue's structure can achieve target selectivity. chemrxiv.org

Development of Structure-Guided Design Approaches for Novel Degrader Linkers

The field of PROTAC design is progressively moving away from laborious trial-and-error linker optimization towards a more rational, structure-guided approach. rsc.org This shift has been largely enabled by advances in structural biology, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), which have provided high-resolution snapshots of PROTAC-induced ternary complexes. nih.govacs.org

A landmark achievement was the solving of the crystal structure of the degrader MZ1 in a ternary complex with the VHL E3 ligase and the BRD4 bromodomain (PDB: 5T35). nih.gov This structure, along with others like the CRBN-lenalidomide-CK1α complex (PDB: 5FQD), revealed for the first time how a PROTAC can induce favorable protein-protein interactions that stabilize the ternary complex. rsc.orgsemanticscholar.org These structures serve as blueprints for the rational design of new linkers. rsc.org Chemists can now design linkers that not only bridge the two proteins but also optimize these newly formed interfaces, improving the cooperativity and stability of the ternary complex. semanticscholar.org

This structure-guided approach allows for the precise modification of linker length, rigidity, and composition to achieve desired outcomes. For example, if a crystal structure reveals a suboptimal orientation or a missed opportunity for a favorable interaction, the linker can be redesigned to correct it. This rational methodology significantly accelerates the development of potent and selective degraders, reducing the reliance on synthesizing large, empirical libraries. nih.gov

Computational Chemistry Approaches in Predicting Degrader Efficacy and Selectivity

Computational chemistry has become an indispensable tool in the design and optimization of PROTACs and molecular glues. digitellinc.comscienceopen.com A variety of in silico methods are employed to model the formation of the POI-PROTAC-E3 ternary complex, predict its stability, and rationalize structure-activity relationships, thereby accelerating the design-build-test cycle. nih.govscienceopen.com

Molecular docking is a primary tool used to predict how a PROTAC will bind to its target protein and the E3 ligase. scienceopen.com More advanced protocols simulate the formation of the full ternary complex, often by docking the two proteins together around the PROTAC. scienceopen.com Computational workflows can assess the steric compatibility between the PROTAC and the two proteins, helping to filter out designs that are likely to fail. scienceopen.com

Molecular dynamics (MD) simulations provide a dynamic view of the ternary complex, revealing its flexibility and the network of interactions that contribute to its stability. researchgate.net These simulations can help rationalize why certain linkers lead to more potent degradation than others by analyzing the conformational ensembles and interaction energies. nih.govresearchgate.net Furthermore, more rigorous methods like free energy perturbation (FEP) simulations are beginning to be applied to predict the binding affinity of ternary complexes, offering a quantitative tool to guide optimization. acs.org

Machine learning models are also emerging as a powerful approach. researchgate.netnih.gov By training on large datasets of known degraders and their activities, these models can predict the potential of new chemical structures to function as molecular glues or PROTACs, helping to prioritize which compounds to synthesize and test. acs.orgnih.gov Tools like PRosettaC, which leverages the Rosetta software suite, have successfully recapitulated experimental data on ternary complexes and degradation potencies. nih.gov

| Computational Method | Application in Degrader Design | Key Insights Provided | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding modes of PROTACs and ternary complexes. | Binding pose, steric compatibility, initial SAR analysis. | scienceopen.com |

| Molecular Dynamics (MD) | Simulating the dynamic behavior and stability of ternary complexes. | Conformational flexibility, interaction networks, linker dynamics. | researchgate.net |

| PRosettaC (Rosetta-based) | Modeling ternary complex structures and rationalizing potency. | Recapitulation of experimental structures and degradation trends. | nih.gov |

| Free Energy Perturbation (FEP) | Calculating relative binding affinities of ternary complexes. | Quantitative prediction of potency changes from structural modifications. | acs.org |

| Machine Learning | Predicting molecular glue activity from chemical structure. | Screening large libraries to identify potential degrader scaffolds. | researchgate.netnih.gov |

Advanced Methodologies and Technologies Utilizing Lenalidomide Acetamido O Propargyl

Quantitative Mass Spectrometry-Based Proteomics for Degradation Profiling

Quantitative proteomics is a cornerstone technique for globally assessing the efficacy and specificity of protein degraders. By comparing the entire proteome of cells treated with a degrader to untreated cells, researchers can identify which proteins are reduced in abundance. Methodologies such as Stable Isotope Labeling of Amino Acids in Cell Culture (SILAC) or Tandem Mass Tag (TMT) labeling are employed to accurately quantify changes in protein levels across different samples.

In the context of lenalidomide (B1683929) and its derivatives, quantitative mass spectrometry was pivotal in elucidating its mechanism of action. Initial studies used these techniques to discover that lenalidomide induces the degradation of specific "neosubstrates" that are not normally targeted by the CRBN E3 ligase complex. thermofisher.comnih.gov This led to the identification of Ikaros (IKZF1) and Aiolos (IKZF3) as key therapeutic targets in multiple myeloma and Casein Kinase 1A1 (CK1α) in del(5q) myelodysplastic syndrome (MDS). thermofisher.comresearchgate.netnih.gov

When a novel degrader is synthesized using Lenalidomide-acetamido-O-propargyl, quantitative proteomics serves as the primary method to profile its degradation activity. This allows for the confirmation of on-target degradation and the simultaneous identification of any off-target proteins that are unintentionally degraded, providing a comprehensive specificity profile. For instance, a TMT-based proteomics experiment on MM1.S cells treated with lenalidomide derivatives can quantify the degradation of thousands of proteins, confirming the selective degradation of IKZF1 while assessing effects on other proteins. nih.gov

Table 1: Key Lenalidomide Neosubstrates Identified via Mass Spectrometry

| Neosubstrate | Associated Malignancy | Function | Reference |

|---|---|---|---|

| IKZF1 (Ikaros) | Multiple Myeloma | Lymphoid transcription factor essential for myeloma cell survival. | nih.govresearchgate.net |

| IKZF3 (Aiolos) | Multiple Myeloma | Lymphoid transcription factor essential for myeloma cell survival. | nih.govresearchgate.net |

| Casein Kinase 1A1 (CK1α) | del(5q) Myelodysplastic Syndrome | Kinase involved in various signaling pathways; its degradation is selectively lethal to haploinsufficient del(5q) MDS cells. | thermofisher.comnih.gov |

| GSPT1 (G1 to S phase transition 1) | General (Identified with next-generation degraders) | Translation termination factor. | nih.gov |

Proximity Ligation Assays (PLA) for Ternary Complex Detection

The mechanism of action for a lenalidomide-based degrader relies on its ability to form a ternary complex, physically bridging the target protein and the E3 ligase CRBN. The Proximity Ligation Assay (PLA) is a powerful immunofluorescence-based technique used to visualize and quantify these protein-protein interactions within intact cells. nih.gov The assay uses antibodies against the two proteins of interest (e.g., CRBN and a target protein). If these proteins are in close proximity (less than 40 nm), attached DNA oligonucleotides can be ligated and amplified, generating a distinct fluorescent spot that can be detected by microscopy. nih.govnih.gov

PLA is an ideal method to provide direct visual evidence of the degrader-induced ternary complex. For a degrader built from this compound, a PLA experiment would be designed to detect the colocalization of CRBN and the intended protein target. An increase in the number of fluorescent PLA signals per cell upon treatment with the degrader would confirm its ability to induce the formation of the necessary ternary complex, a prerequisite for subsequent ubiquitination and degradation. This technique provides crucial validation of the degrader's fundamental mechanism of action at the cellular level.

Table 2: Hypothetical PLA Design for Ternary Complex Validation

| Component | Description | Purpose |

|---|---|---|

| Primary Antibody 1 | Mouse anti-CRBN | To detect the E3 ligase component of the complex. |

| Primary Antibody 2 | Rabbit anti-Target Protein (e.g., BRD4) | To detect the protein targeted for degradation. |

| PLA Probe 1 | Anti-mouse antibody with attached DNA oligo | Binds to Primary Antibody 1. |

| PLA Probe 2 | Anti-rabbit antibody with attached DNA oligo | Binds to Primary Antibody 2. |

| Treatment | Degrader synthesized from this compound | To induce the formation of the CRBN-Degrader-Target Protein complex. |

| Expected Result | Increased fluorescent spots per cell in treated vs. untreated cells. | Visual confirmation of ternary complex formation. |

Live-Cell Imaging Techniques for Visualizing Protein Degradation Kinetics

While mass spectrometry provides a snapshot of protein levels at a specific endpoint, live-cell imaging allows for the real-time visualization of protein degradation. elsevierpure.com This is typically achieved by genetically fusing the target protein with a fluorescent reporter, such as Green Fluorescent Protein (GFP) or a HaloTag. Upon addition of the degrader, the degradation of the target protein can be monitored by the corresponding loss of fluorescence over time.

This methodology is critical for determining the kinetics of degradation—how quickly a degrader can eliminate its target. By measuring the fluorescence intensity in individual cells over several hours, researchers can calculate key parameters like the degradation half-life (T½) and the maximum level of degradation (Dmax).

A degrader derived from this compound could be used in these assays to characterize its speed and efficiency. For example, a cell line expressing a target protein fused to GFP would be treated with the degrader, and the rate of GFP signal decay would be measured. This provides invaluable data for comparing the potency of different degrader designs and for understanding the dynamic cellular response to protein depletion.

Table 3: Example of Live-Cell Imaging Data for Degradation Kinetics

| Degrader Compound | Target Protein | Degradation Half-Life (T½) | Maximum Degradation (Dmax) |

|---|---|---|---|

| Compound A (100 nM) | Target-GFP | 1.5 hours | 92% |

| Compound B (100 nM) | Target-GFP | 3.2 hours | 85% |

| Lenalidomide (Control) | Target-GFP | No degradation | 0% |

| Vehicle (DMSO) | Target-GFP | No degradation | 0% |

CRISPR-Based Genetic Screens to Elucidate Resistance Mechanisms

A significant challenge in cancer therapy is the development of drug resistance. Genome-wide CRISPR-Cas9 knockout screens are a powerful, unbiased method for identifying the genetic determinants of drug sensitivity and resistance. nih.gov In these screens, a large population of cells is engineered so that each cell has a single gene knocked out. This population is then treated with a drug, and the genes that are depleted or enriched in the surviving population are identified through sequencing.

CRISPR screens have been essential in confirming the mechanism of lenalidomide and identifying pathways of resistance. Screens performed in multiple myeloma cell lines treated with lenalidomide consistently show that loss of core components of the CRL4-CRBN E3 ligase complex, including CRBN, CUL4B, and DDB1, confers strong resistance. researchgate.net Furthermore, these screens have uncovered other genes that modulate lenalidomide sensitivity, such as the E2 ubiquitin-conjugating enzyme UBE2G1 and the signaling adapter TRAF2. nih.gov

For a new degrader developed from this compound, a CRISPR screen would be a critical step to proactively identify potential resistance mechanisms. The results would confirm its dependence on the CRBN pathway and could reveal novel genetic factors that influence its activity, providing crucial insights for future clinical applications.

Table 4: Genes Implicated in Lenalidomide Resistance via CRISPR Screens

| Gene | Protein Function | Effect of Knockout | Reference |

|---|---|---|---|

| CRBN | Substrate receptor for the CRL4 E3 ubiquitin ligase. | Resistance | researchgate.net |

| CUL4B | Scaffold protein in the CRL4 E3 ubiquitin ligase complex. | Resistance | researchgate.net |

| DDB1 | Linker protein in the CRL4 E3 ubiquitin ligase complex. | Resistance | researchgate.net |

| UBE2G1 | E2 ubiquitin-conjugating enzyme. | Resistance | nih.gov |

| TRAF2 | TNF receptor-associated factor 2. | Resistance (via NF-κB and MEK-ERK activation) | nih.gov |

Integration with Chemoproteomics for Deconvolution of Target Networks

Chemoproteomics aims to identify the full spectrum of protein interaction partners for a small molecule within the complex environment of the cell proteome. nih.gov This is essential for validating the intended target of a drug and for uncovering potential off-targets that could lead to unexpected efficacy or toxicity. Probe-based chemoproteomics is a powerful approach for target deconvolution. nih.gov

This compound is perfectly suited for this application. Its terminal propargyl group enables its use as a "clickable" chemical probe. The probe can be introduced to cell lysates or intact cells, allowing it to bind to its protein partners. Subsequently, a reporter tag, such as biotin-azide, is added, which covalently attaches to the propargyl group via a click reaction (copper-catalyzed azide-alkyne cycloaddition). The biotinylated protein-probe complexes can then be enriched using streptavidin beads and identified by mass spectrometry.

This workflow allows for the direct "deconvolution" of the target network. For a degrader built from this compound, a chemoproteomics experiment would be expected to robustly identify CRBN as the primary binding partner. It would also serve as a rigorous method to search for any other proteins that the lenalidomide moiety or the entire degrader molecule might bind to, providing a complete map of its direct cellular interactions.

Table 5: Chemoproteomics Workflow Using this compound

| Step | Description | Purpose |

|---|---|---|

| 1. Probe Incubation | Live cells or cell lysate is incubated with this compound. | Allow the probe to bind to its protein targets (e.g., CRBN). |

| 2. Click Reaction | An azide-modified reporter tag (e.g., Biotin-Azide) is added along with a copper catalyst. | Covalently link a biotin (B1667282) tag to the probe-bound proteins. |

| 3. Enrichment | The lysate is passed over streptavidin-coated beads. | Capture all biotinylated proteins. |

| 4. Elution & Digestion | Captured proteins are washed and eluted from the beads, then digested into peptides. | Prepare the captured proteins for mass spectrometry analysis. |

| 5. Mass Spectrometry | Peptides are analyzed by LC-MS/MS. | Identify and quantify the proteins that were bound to the probe. |

Future Perspectives and Conceptual Research Directions in Lenalidomide Derived Degrader Research

Exploration of Novel E3 Ligase Ligand Modifications Beyond Propargyl Groups

While the propargyl group offers a convenient point for linker attachment in PROTAC synthesis, the future of degrader development lies in expanding the repertoire of E3 ligase ligands. acs.org The vast majority of PROTACs currently in development utilize ligands for a limited number of E3 ligases, primarily VHL and CRBN. nih.govnih.gov This reliance on a small subset of the more than 600 known E3 ligases presents potential limitations, including cell-type-specific expression and the development of resistance. researchgate.net

Future research will focus on discovering and developing small molecule ligands for other E3 ligases, such as MDM2, IAP, RNF114, DCAF16, and KEAP1. frontiersin.orgwisc.edu This expansion will not only provide alternative mechanisms for targeted protein degradation but also enable the development of degraders with improved tissue specificity and reduced off-target effects. wisc.edu The discovery of novel E3 ligase ligands will involve a combination of traditional screening methods, structure-based drug design, and innovative approaches like DNA-encoded libraries and phenotypic screening. nih.gov

Furthermore, modifications to the core lenalidomide (B1683929) structure itself, beyond the propargyl group, are being explored to modulate neosubstrate selectivity. For instance, research has shown that modifications at the 6-position of the lenalidomide scaffold can influence the selective degradation of specific target proteins like IKZF1, IKZF3, and CK1α. researchgate.netnih.gov

Development of Multi-Targeting Degrader Strategies Utilizing "Lenalidomide-acetamido-O-propargyl" Scaffolds

The modular nature of PROTACs, consisting of a target-binding ligand, a linker, and an E3 ligase-recruiting moiety, makes them amenable to the development of multi-targeting strategies. "this compound" can serve as a versatile scaffold for creating bifunctional or even trifunctional degraders that can simultaneously target multiple proteins implicated in a disease pathway.

For example, a multi-targeting PROTAC could be designed to degrade both a primary oncogenic driver protein and a protein involved in a resistance pathway. This approach could lead to more durable responses and overcome the challenge of acquired resistance. The design of such molecules will require careful optimization of linker length and composition to ensure the formation of a stable and productive ternary complex between the degrader, the target proteins, and the E3 ligase.

Investigation of Intrinsic and Acquired Resistance Mechanisms to Degradation

As with any targeted therapy, the development of resistance is a significant clinical challenge. Understanding the mechanisms of resistance to lenalidomide-based degraders is crucial for developing next-generation therapies and combination strategies.

Resistance can arise through various mechanisms, including:

Mutations in CRBN: Alterations in the CRBN protein can prevent the binding of lenalidomide or the formation of the ternary complex. nih.gov

Downregulation of CRBN expression: Reduced levels of CRBN can limit the efficacy of the degrader. ashpublications.org

Alterations in downstream signaling pathways: Cells can develop resistance by activating alternative pathways that bypass the effects of target protein degradation. nih.gov For instance, mutations in TP53 have been associated with resistance to lenalidomide in certain cancers. nih.gov

Competition for CRBN binding: Increased expression of other proteins that bind to CRBN can compete with the intended target, leading to diminished degradation. ashpublications.org

Downregulation of E2 enzymes: Reduced levels of specific E2 ubiquitin-conjugating enzymes, such as UBE2G1, can impair the degradation process. nih.gov

Future research will focus on identifying and characterizing these resistance mechanisms through techniques like deep mutational scanning and genomic analysis of resistant patient samples. cemm.at This knowledge will inform the development of strategies to overcome resistance, such as the use of combination therapies or the design of degraders that can overcome specific mutations.

Advancing Predictive Models for Degrader Design and Efficacy

The rational design of effective PROTACs is a complex multifactorial problem. The properties of the linker, the choice of E3 ligase, and the specific target protein all influence the efficiency of degradation. rsc.org To accelerate the discovery and optimization of new degraders, there is a growing need for advanced predictive models.

Machine learning and artificial intelligence (AI) are emerging as powerful tools in this area. nih.gov These models can be trained on large datasets of existing PROTACs to learn the complex relationships between chemical structure and degradation activity. acs.org For example, models are being developed to predict the cell permeability of PROTACs, a critical parameter for their therapeutic efficacy. nih.govacs.org

Future predictive models will likely incorporate more sophisticated features, such as the three-dimensional structures of the ternary complexes and the dynamics of protein-protein interactions. rsc.org These models will not only help in the virtual screening of large compound libraries but also guide the rational design of novel degraders with improved potency and selectivity. researchgate.netbiorxiv.org

Expanding the Scope of Bioorthogonal Chemistry in Protein Degradation Research

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, offers exciting new possibilities for the field of targeted protein degradation. researchgate.net "this compound" is well-suited for bioorthogonal approaches due to the presence of the propargyl group, which can participate in "click chemistry" reactions.

One promising application is the development of "crPROTACs" (click-release PROTACs), which are inactive prodrugs that can be selectively activated at the site of disease. nih.govarizona.edu For example, a PROTAC prodrug could be designed to be activated by a tumor-specific enzyme or a bioorthogonally delivered activating agent. acs.orgnih.gov This strategy could help to minimize off-target effects and improve the therapeutic index of degraders. nih.gov

Bioorthogonal chemistry can also be used for in situ self-assembly of PROTACs within cells. researchgate.net This approach involves administering two smaller, more cell-permeable precursor molecules that then react inside the cell to form the active PROTAC. This could overcome some of the challenges associated with the large size and poor permeability of many PROTACs. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.